(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione under specific conditions such as the presence of a base and a suitable solvent. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diazinane trione moiety, potentially converting it to a dihydro derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures.
Biology: In biological research, the compound may be studied for its potential bioactivity, including its interactions with enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Comparison: Compared to its analogs, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to the presence of the methoxy group at the ortho position on the phenyl ring. This structural feature can influence its electronic properties, reactivity, and potential biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-25-14-5-3-2-4-13(14)21-18(23)12(17(22)20-19(21)24)8-11-6-7-15-16(9-11)27-10-26-15/h2-9H,10H2,1H3,(H,20,22,24)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNBFWVNZUUAA-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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